Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Pharmacokinetics Prodrug Design Oral Bioavailability

Developing nucleotide prodrugs with adequate oral bioavailability remains a critical challenge in antiviral research. PMEA Diethyl Ester is the key intermediate for synthesizing adefovir dipivoxil, the validated prodrug that elevates oral bioavailability from <12% to 53-59%. • Benchmark for HBV polymerase inhibition assays (EC₅₀ 0.2-2.5 µM) • Resistance profiling: rtN236T (7-fold) & rtA181V (4.3-fold) • Safety pharmacology: up to 700-fold selectivity over human DNA polymerases Supplied with certified purity, ready for global dispatch.

Molecular Formula C12H20N5O4P
Molecular Weight 329.29 g/mol
CAS No. 116384-53-3
Cat. No. B056108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
CAS116384-53-3
Molecular FormulaC12H20N5O4P
Molecular Weight329.29 g/mol
Structural Identifiers
SMILESCCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC
InChIInChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)
InChIKeySACBMARVYGBCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adefovir Dipivoxil Prodrug and Baseline Profile


Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, commonly referred to as adefovir dipivoxil, is an oral diester prodrug of the acyclic nucleotide phosphonate adefovir (PMEA) [1]. Adefovir dipivoxil was developed to overcome the poor oral bioavailability (<12%) of the parent compound by masking the polar phosphonic acid moiety with lipophilic pivaloyloxymethyl groups [2]. Following oral administration, adefovir dipivoxil is rapidly absorbed and extensively converted to adefovir by extracellular esterases, achieving an oral bioavailability of approximately 53–59% in humans [3][4]. The compound is classified as a nucleotide analog reverse transcriptase inhibitor and is primarily indicated for the treatment of chronic hepatitis B virus (HBV) infection, including lamivudine-resistant strains [5].

Prodrug design and oral bioavailability enhancement studies
In vitro antiviral screening and HBV polymerase inhibition assays
Pharmacokinetic and exposure-response research

Why Adefovir Dipivoxil Cannot Be Substituted


Direct substitution of adefovir dipivoxil with its parent compound adefovir (PMEA) is pharmacokinetically non-viable due to a >4-fold difference in oral bioavailability: adefovir alone exhibits <12% bioavailability, whereas the dipivoxil prodrug achieves 53–59% [1]. Furthermore, substitution with other nucleotide analogs such as tenofovir disoproxil fumarate (TDF) is complicated by distinct resistance mutation profiles and differential nephrotoxicity risk. While TDF demonstrates superior antiviral potency in clinical trials, adefovir dipivoxil retains a specific niche for patients with documented TDF intolerance or where TDF is contraindicated due to renal or bone safety concerns [2]. Additionally, the pivoxil prodrug moiety imparts unique cytotoxicity and immunomodulatory properties not shared by non-pivoxil analogs, as evidenced by in vitro studies showing that adefovir dipivoxil (bis-POM-PMEA) exhibits enhanced cytostatic and nitric oxide inhibitory effects compared to the parent PMEA [3].

Adefovir Dipivoxil (Prodrug)
Oral diester prodrug with reported bioavailability enhancement
Adefovir (PMEA, Parent Compound)
Unmodified nucleotide phosphonate; significantly lower oral exposure reported
Oral bioavailability profile may not transfer; exposure-response may shift substantially
Cytotoxicity profiles may differ between prodrug and parent compound
Direct substitution may alter antiviral exposure thresholds and pathway-response context

Adefovir Dipivoxil vs. Comparators: Quantitative Evidence


Oral Bioavailability Enhancement

Adefovir dipivoxil (CAS 116384-53-3) demonstrates a significant improvement in oral bioavailability compared to the unmodified parent compound adefovir (PMEA). The dipivoxil prodrug achieves a bioavailability of 53–59% in humans, representing a >4.4-fold increase over the parent drug's <12% bioavailability [1][2].

Oral Bioavailability
Head-to-head
53–59% (dipivoxil) vs <13% (PMEA)
≥4.4-fold increase
Supports prodrug-mediated exposure enhancement
Reported in human subjects; single 10 mg dose
Pharmacokinetics Prodrug Design Oral Bioavailability

In Vitro Antiviral Potency

Adefovir dipivoxil, through its active metabolite adefovir diphosphate, inhibits HBV DNA synthesis with an EC50 ranging from 0.2 to 2.5 µM in HBV-transfected human hepatoma cell lines [1]. While a direct in vitro head-to-head comparison of adefovir and tenofovir EC50 values under identical conditions is not available in the provided literature, class-level inference indicates that tenofovir generally exhibits lower EC50 values (higher potency) [2].

In Vitro Anti-HBV EC₅₀
Class-level
0.2–2.5 µM
Tenofovir typically lower EC₅₀ (class-level inference)
Supports antiviral potency screening context
HBV-transfected hepatoma cell lines
Antiviral Activity EC50 HBV Polymerase Inhibition

HBV Polymerase Selectivity

Adefovir diphosphate, the active intracellular metabolite of adefovir dipivoxil, exhibits high selectivity for HBV DNA polymerase over human DNA polymerases. The inhibition constant (Ki) for HBV DNA polymerase is 0.1 µM, which is 12-fold lower than for human DNA polymerase α (Ki = 1.18 µM) and 9.7-fold lower than for human DNA polymerase γ (Ki = 0.97 µM) [1]. Additionally, adefovir diphosphate selectively inhibits HBV DNA polymerases at concentrations 12-, 700-, and 10-fold lower than those needed to inhibit human DNA polymerases α, β, and γ, respectively [2].

Polymerase Selectivity
Head-to-head
HBV pol Ki = 0.1 µM
Human α Ki = 1.18 µM (12-fold)
Human γ Ki = 0.97 µM (9.7-fold)
Supports target engagement selectivity review
In vitro enzyme inhibition assays
Selectivity Index Polymerase Inhibition Safety Pharmacology

Drug Resistance Profile

In patients with lamivudine-resistant HBV, adefovir dipivoxil retains activity against common lamivudine-associated mutations. However, long-term therapy with adefovir dipivoxil selects for specific resistance mutations (rtN236T and rtA181V/T). In vitro, the rtN236T substitution confers 7-fold reduced susceptibility to adefovir, while the rtA181V substitution confers 4.3-fold resistance to adefovir and 3.2-fold reduced susceptibility to tenofovir [1]. Clinically, the cumulative probability of developing adefovir resistance-associated substitutions in HBeAg-negative nucleoside-naïve patients is 0% at 48 weeks, 3% at 96 weeks, 11% at 144 weeks, 19% at 192 weeks, and 30% at 240 weeks [2].

Resistance Profile
Head-to-head
rtN236T: 7-fold resistance
rtA181V: 4.3-fold resistance
Cumulative probability 30% at 240 wks
Supports resistance monitoring and sequencing studies
In vitro phenotypic analysis and clinical genotyping
Drug Resistance HBV Polymerase Mutations Cross-Resistance

Nephrotoxicity Risk

Both adefovir dipivoxil and tenofovir disoproxil fumarate are associated with nephrotoxicity, defined as an increase in serum creatinine ≥0.5 mg/dL from baseline or serum phosphorus <1.5 mg/dL on two consecutive tests [1]. The incidence of adefovir-associated nephrotoxicity is dose-dependent: 22–50% at doses ≥30 mg daily, but similar to placebo at the 10 mg daily dose used for HBV treatment [2]. The incidence of tenofovir-associated nephrotoxicity is markedly lower than that of adefovir dipivoxil [3].

Nephrotoxicity Incidence
Head-to-head
22–50% at ≥30 mg/day
Similar to placebo at 10 mg/day
TDF markedly lower
Supports exposure-safety endpoint monitoring
Serum creatinine and phosphorus monitoring
Renal Safety Nephrotoxicity Adverse Drug Reactions

Clinical Efficacy in Chronic Hepatitis B

In a randomized, double-blind, phase 3 trial comparing adefovir dipivoxil (10 mg daily) with tenofovir disoproxil fumarate (300 mg daily) in patients with chronic HBV infection, tenofovir demonstrated superior viral suppression at week 48. Among HBeAg-negative patients, viral suppression (HBV DNA <400 copies/mL) was achieved in 93% of tenofovir recipients vs. 63% of adefovir recipients (P<0.001). Among HBeAg-positive patients, suppression rates were 76% vs. 13%, respectively (P<0.001) [1].

HBV Viral Suppression at Wk 48
Trial context
HBeAg-negative: 63% vs 93% (TDF)
HBeAg-positive: 13% vs 76% (TDF)
Supports comparator selection in HBV trial context
Phase 3 RCT; reported endpoint response
Clinical Trial HBV DNA Suppression Comparative Efficacy

Adefovir Dipivoxil Application Scenarios


Prodrug Design and Pharmacokinetic Enhancement

Adefovir dipivoxil serves as a benchmark prodrug for improving the oral bioavailability of phosphonate-containing antivirals. Its >4.4-fold enhancement of bioavailability over adefovir (53–59% vs. <12%) [1] provides a validated model for the development of novel prodrugs targeting intracellular delivery of acyclic nucleoside phosphonates.

In Vitro Antiviral Screening and Resistance Profiling

With a well-characterized EC50 range of 0.2–2.5 µM against HBV [2] and defined resistance mutation profiles (rtN236T: 7-fold resistance; rtA181V: 4.3-fold resistance) [3], adefovir dipivoxil is an essential reference compound for establishing in vitro antiviral activity assays and for characterizing cross-resistance patterns among nucleotide analogs.

Selectivity and Safety Pharmacology

The high selectivity of adefovir diphosphate for HBV DNA polymerase (Ki = 0.1 µM) over human DNA polymerases α (12-fold), β (700-fold), and γ (10-fold) [4] makes adefovir dipivoxil a valuable tool for benchmarking the therapeutic index of novel HBV polymerase inhibitors in early-stage safety pharmacology studies.

Clinical Trial Design and Treatment Sequencing

Although tenofovir disoproxil fumarate has largely supplanted adefovir dipivoxil in first-line HBV therapy due to superior viral suppression (e.g., 76% vs. 13% in HBeAg-positive patients at 48 weeks) [5], adefovir dipivoxil remains a clinically relevant comparator in trials evaluating new agents for lamivudine-resistant HBV or for patients with contraindications to tenofovir. Its distinct nephrotoxicity profile at the 10 mg dose (similar to placebo) [6] informs dosing strategies in renally impaired populations.

Application
Selection Property
Validation Focus
Prodrug design and oral bioavailability enhancement studies
Parent-prodrug bioavailability difference
Oral exposure model assessment
In vitro antiviral screening and resistance profiling
HBV polymerase inhibition spectrum
EC₅₀ and resistance mutation analysis
Selectivity benchmarking for novel HBV inhibitors
Host polymerase selectivity window
Ki ratio and index context review
HBV clinical trial comparator studies
Viral suppression endpoint profile
HBeAg-stratified endpoint analysis

Technical Documentation Hub

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